Product packaging for Bis(trifluoromethyl) ether(Cat. No.:CAS No. 1479-49-8)

Bis(trifluoromethyl) ether

Cat. No.: B14750247
CAS No.: 1479-49-8
M. Wt: 154.01 g/mol
InChI Key: WZEOZJQLTRFNCU-UHFFFAOYSA-N
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Description

Significance of Fluorine and Fluorinated Ethers in Contemporary Chemical Science

The element fluorine holds a unique and increasingly vital position in modern chemical science. As the most electronegative element, its incorporation into organic molecules imparts profound changes to their physical and chemical properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to exceptional thermal and oxidative stability in fluorinated compounds. sibran.ru This stability, along with other effects like increased lipophilicity and altered electronic nature, has made organofluorine compounds indispensable in numerous fields, including pharmaceuticals, agrochemicals, and materials science. nih.govbeilstein-journals.org

Within the vast landscape of organofluorine chemistry, fluorinated ethers represent a particularly important class of molecules. These compounds, which feature an ether linkage flanked by fluorinated alkyl groups, combine the chemical inertness of fluorocarbons with the flexibility and potential solvent properties of an ether. sibran.ru The replacement of hydrogen atoms with fluorine significantly enhances thermal stability, resistance to oxidizing agents, and can improve electrophysical characteristics, making these ethers suitable for demanding applications where hydrocarbon-based analogues would fail. sibran.ru

Overview of Perfluorinated Ethers as a Distinct Class in Organic and Materials Chemistry

Perfluorinated ethers, also known as perfluoroethers, are organofluorine compounds where all hydrogen atoms on the carbon skeleton have been replaced by fluorine atoms. wikipedia.org This complete fluorination results in a set of distinctive properties that sets them apart from both their hydrocarbon and partially fluorinated counterparts. Structurally, they are analogous to conventional ethers but exhibit the hallmark characteristics of fluorocarbons. wikipedia.org

Key properties of perfluorinated ethers include exceptional chemical inertness, high thermal stability, excellent dielectric properties, and low flammability. sibran.ru The strength of the C-F and C-O bonds contributes to their resistance to degradation by strong acids, bases, and oxidizing agents. sibran.ru These characteristics make them highly valuable as high-performance lubricants, heat transfer fluids, inert solvents for specialized reactions, and dielectric materials for electronic applications. sibran.ru The introduction of an ether functional group into a perfluorinated chain can also impart thermoplastic properties to polymers, enabling easier processing and manufacturing of chemically resistant components. wikipedia.org

Structural Characteristics of Bis(trifluoromethyl) Ether (C2F6O) within Perfluorinated Ethers

This compound, with the chemical formula C2F6O, is one of the simplest acyclic perfluorinated ethers. nih.gov Its structure consists of an oxygen atom bonded to two trifluoromethyl (CF3) groups. As a member of the perfluoroether class, it embodies the foundational characteristics derived from complete fluorination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2F6O B14750247 Bis(trifluoromethyl) ether CAS No. 1479-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1479-49-8

Molecular Formula

C2F6O

Molecular Weight

154.01 g/mol

IUPAC Name

trifluoro(trifluoromethoxy)methane

InChI

InChI=1S/C2F6O/c3-1(4,5)9-2(6,7)8

InChI Key

WZEOZJQLTRFNCU-UHFFFAOYSA-N

Canonical SMILES

C(OC(F)(F)F)(F)(F)F

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Studies of Bis Trifluoromethyl Ether Analogues

Degradation and Decomposition Pathways

The decomposition of fluorinated ethers like bis(trifluoromethyl) ether is characterized by high activation barriers, a direct consequence of the strong carbon-fluorine and carbon-oxygen bonds.

While specific studies on the thermal and catalytic decomposition of this compound on various metal surfaces are not extensively detailed in the available literature, insights can be drawn from related fluorinated compounds and general principles. For instance, bis(trifluoromethyl)peroxide (BTP), a related compound, is noted for its surprisingly good thermal stability for a peroxide, decomposing at elevated temperatures. wikipedia.org The thermal decomposition of another analogue, bis(trifluoromethyl)trioxide, has also been studied, indicating that the CF₃O group is a key radical intermediate. chegg.com

For fluorinated ethers used in applications like battery electrolytes, decomposition is often observed on highly reactive metal surfaces, such as lithium. researchgate.net In these systems, decomposition is not purely thermal but electrochemically driven. Studies on fluorinated ether electrolytes on lithium metal surfaces show that decomposition pathways are complex and lead to the formation of a solid electrolyte interphase (SEI). researchgate.netacs.org For instance, bis(2,2,2-trifluoroethyl) ether (BTFE) has been observed to decompose on lithium metal anodes, forming CF₂- and CF₃-containing fragments that incorporate into a lithium fluoride (B91410) (LiF)-rich SEI. researchgate.netacs.org This suggests that catalytic decomposition on reactive metal surfaces proceeds via C-F and C-O bond cleavage, facilitated by the metal's reductive potential.

The electronic structure of this compound is dominated by the intense inductive effect of the six fluorine atoms. This effect polarizes the C-F bonds significantly and also influences the C-O bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its scission is energetically demanding. nih.govnih.gov

The activation of a C-F bond typically requires extreme conditions or highly reactive species. researchgate.netresearchgate.net The use of strong main-group Lewis acids, for example, has emerged as a strategy to activate C(sp³)-F bonds by facilitating fluoride abstraction. researchgate.netnih.govnih.gov Theoretical studies suggest that the interaction of a strong Lewis acid with a fluorine atom can weaken the C-F bond, lowering the activation energy for its cleavage. researchgate.netresearchgate.net

In electrochemical systems, the electronic structure dictates the reduction potential. The lowest unoccupied molecular orbital (LUMO) of the fluorinated ether plays a crucial role. For an ether to be reduced, an electron must be transferred to its LUMO. The high electronegativity of fluorine generally lowers the LUMO energy, making fluorinated compounds more susceptible to reduction than their non-fluorinated counterparts. This is a key factor in the decomposition of fluorinated ether solvents on lithium anodes in batteries. researchgate.net

Stability in Chemically Demanding Environments

The inherent stability of this compound and its analogues makes them suitable for use in environments that are chemically harsh, such as the inside of a high-voltage battery.

Fluorinated ethers are increasingly investigated as components of electrolytes for high-energy battery systems, such as lithium metal batteries, due to their enhanced stability. Their high oxidative stability is a key advantage. Bis(2,2,2-trifluoroethyl) ether, for example, has been used to reduce the self-discharge of lithium-sulfur cells. sigmaaldrich.comchemicalbook.com

The electrochemical stability window of an electrolyte is a critical parameter, and fluorinated ethers generally exhibit a wider window compared to their hydrocarbon analogues. This stability is attributed to the electron-withdrawing fluorine atoms, which make the molecule less susceptible to oxidation at high potentials. While they are more prone to reduction, this reductive decomposition can be beneficial, as it contributes to the formation of a stable SEI on the anode. researchgate.netacs.org

Interactive Table: Comparative Electrochemical Properties of Fluorinated Ether Analogues

Fluorinated Ether AnalogueKey Electrochemical FeatureApplication ContextReference
Bis(2,2,2-trifluoroethyl) ether (BTFE)Decomposes on Li anode to form a stable, LiF-rich SEI.Diluent in localized high-concentration electrolytes for Li-metal batteries. researchgate.netacs.org
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (F5DEE)Competes with salt anions for reduction, forming an inorganic-rich hybrid SEI.Co-solvent in LiFSI-based electrolytes. researchgate.net
1,1-Difluoroethyl-2,2,2-trifluoroethyl ether (F2DEE)Shows a pronounced reduction tendency, forming an organic-rich SEI.Co-solvent in LiFSI-based electrolytes. researchgate.net

Mechanistic studies, often employing computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations, have provided a deeper understanding of how fluorinated ethers behave at the electrode-electrolyte interface. researchgate.net Upon reduction at the anode surface, fluorinated ethers can undergo C-F and C-O bond cleavage.

For bis(2,2,2-trifluoroethyl) ether (BTFE) in a localized high-concentration electrolyte, operando nuclear magnetic resonance (NMR) spectroscopy has shown that it decomposes to form CF₂- and CF₃-containing species. researchgate.netacs.org These fragments, along with LiF formed from defluorination, contribute to the SEI. This SEI layer is crucial for passivating the reactive lithium metal surface and preventing further electrolyte decomposition, thereby enhancing the battery's stability and lifespan. The composition of the SEI is highly dependent on the specific structure of the fluorinated ether. For example, ethers with higher degrees of fluorination may lead to a more inorganic (LiF-rich) SEI. researchgate.net

Reactivity with Lewis and Protic Acids

The trifluoromethoxy group is generally known to be chemically and thermally stable and resistant to attack by acids. nih.govbeilstein-journals.org This inertness stems from the electron-withdrawing CF₃ groups, which reduce the basicity of the ether oxygen, making it less available for protonation or coordination with Lewis acids.

However, under specific and often harsh conditions, reactivity can be induced. Strong main-group Lewis acids are capable of activating C-F bonds, even in relatively inert perfluorinated compounds. acs.orgresearchgate.net This activation typically proceeds via fluoride abstraction, generating a carbocationic intermediate that can then undergo further reaction. researchgate.netnih.gov While direct studies on this compound are scarce, it is plausible that a sufficiently strong Lewis acid could initiate its decomposition by attacking a C-F bond rather than the ether oxygen.

Frustrated Lewis pairs (FLPs), which consist of a sterically hindered Lewis acid and Lewis base, have also been shown to activate C-O bonds in ethers. lookchem.com The reaction pathway, whether it involves C-O or C-H bond activation, can be tuned by the choice of the Lewis acid component. lookchem.com An oxophilic Lewis acid like B(C₆F₅)₃ tends to initiate C-O bond cleavage. lookchem.com Given the structure of this compound, C-H activation is not possible, so any FLP-mediated reactivity would likely proceed through the C-O or C-F bonds.

Reactivity with protic acids is generally very low. The pKa of the conjugate acid of a typical ether is around -3.6. For this compound, the electron-withdrawing CF₃ groups would drastically reduce the oxygen's basicity, making its protonation extremely difficult, requiring a superacid. Even then, cleavage of the C-O or C-F bonds would likely require very high temperatures.

Table: Summary of Reactivity with Acids

Reagent TypeExpected Reactivity with this compoundMechanismReference
Protic Acids (e.g., HCl, H₂SO₄)Very Low / InertLow basicity of ether oxygen prevents protonation. nih.govbeilstein-journals.org
Strong Lewis Acids (e.g., AlCl₃, B(C₆F₅)₃)Low, but possible under forcing conditionsC-F bond activation via fluoride abstraction. researchgate.netresearchgate.net
Frustrated Lewis Pairs (FLPs)Potentially reactiveC-O bond cleavage initiated by oxophilic Lewis acid. lookchem.com

Reaction with Small Molecules (e.g., Hydrogen in Frustrated Lewis Pair Systems, referencing bis(trifluoromethyl)phenyl derivatives)

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. nih.gov This "frustration" allows for the activation of small molecules, most notably hydrogen. nih.govacs.org The concept has been extended to derivatives of bis(trifluoromethyl)phenyl compounds, which serve as highly electrophilic Lewis acids.

The combination of the potent Lewis acid, bis[2,4,6-tris(trifluoromethyl)phenyl]borane, with Lewis bases like triethylamine (B128534) or DABCO, results in the activation of H₂ at ambient temperatures. acs.org Mechanistic studies indicate that the pathway of H₂ activation can be either stepwise or concerted, depending on the steric demands of the Lewis base used. acs.org This heterolytic cleavage of the H-H bond by FLPs generates a hydridoborate and a protonated Lewis base, which can then be used in subsequent reactions, such as the hydrogenation of imines. youtube.com

The application of FLP chemistry has also been explored for the selective single fluoride substitution in trifluoromethylarenes. nih.gov This catalytic approach allows for the replacement of a single fluorine atom in a CF₃ group with neutral phosphine (B1218219) and pyridine (B92270) bases, providing access to a wide range of difluoromethyl derivatives. nih.gov

Table 3: H₂ Activation by Frustrated Lewis Pairs Featuring Bis(trifluoromethyl)phenyl Derivatives

Lewis AcidLewis BaseSmall Molecule ActivatedMechanism
Bis[2,4,6-tris(trifluoromethyl)phenyl]boraneTriethylamineH₂Stepwise acs.org
Bis[2,4,6-tris(trifluoromethyl)phenyl]boraneDABCOH₂Concerted acs.org

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Ethers

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a cornerstone technique for the characterization of organofluorine compounds. The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are exquisitely sensitive to the local electronic environment, spanning a very wide range, which provides high resolution and allows for subtle distinctions in molecular structure to be observed.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Selected Fluorine-Containing Functional Groups (Referenced to CFCl₃)

Functional GroupChemical Shift Range (ppm)
-CF₃+40 to +80
-CF₂-+80 to +140
-CF-+140 to +250
Ar-F+80 to +170
-F-C=O-70 to -20
Data sourced from general NMR chemical shift tables. nih.gov

Mass Spectrometry (MS) Applications in Structure Elucidation of Fluorinated Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For ethers, fragmentation commonly occurs via cleavage of the C-C bond alpha to the oxygen atom or cleavage of the C-O bond. libretexts.orgtutorchase.comscribd.comyoutube.commiamioh.edu

In the mass spectrum of a simple ether, the molecular ion peak (M⁺) may be observed, although it can be weak. The fragmentation of ethers often proceeds through two main pathways: C-O bond cleavage to form a carbocation, and α-cleavage (C-C bond cleavage next to the oxygen) which results in an oxonium ion. The relative abundance of the fragment ions depends on the stability of the resulting carbocations and radicals.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is an essential technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Ethers are typically characterized by a strong C-O single bond stretching absorption in the region of 1050 to 1260 cm⁻¹. vscht.cz

While a specific, publicly available IR spectrum for bis(trifluoromethyl) ether has not been identified in the performed searches, the vibrational spectra of analogous compounds provide insight into its expected IR features. For comparison, the IR spectrum of the related compound bis(trifluoromethyl) peroxide (CF₃OOCF₃) has been studied. unlp.edu.arscispace.com The strong absorptions in fluorinated compounds are typically due to the C-F bond vibrations. In this compound, strong absorption bands corresponding to the C-F stretching modes are expected to dominate the spectrum, likely appearing in the 1100-1300 cm⁻¹ region. The characteristic C-O-C ether stretch might be obscured by these strong C-F absorptions. Spectral data for the analogue bis(2,2,2-trifluoroethyl) ether is available, which could provide a reasonable approximation of the vibrational modes. chemicalbook.comchemicalbook.com

Table 2: General Infrared Absorption Frequencies for Relevant Bonds

BondType of VibrationFrequency Range (cm⁻¹)
C-OStretch1050 - 1260
C-FStretch1000 - 1400
Data sourced from general IR spectroscopy correlation tables. vscht.cz

X-ray Diffraction Studies for Solid-State Molecular Structure Determination of Fluorinated Ether Analogues

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. As this compound is a gas at room temperature, obtaining a single crystal for X-ray diffraction would require low-temperature crystallographic techniques.

Specific X-ray diffraction data for this compound is not available in the searched literature. However, the crystal structures of fluorinated ether analogues can provide valuable insights into the likely molecular geometry and packing in the solid state. For example, the study of perfluorinated ethers such as bis(pentafluoroethyl) ether and perfluoro-di(n-butyl) ether can offer clues. stenutz.euchemister.runih.govopenmopac.net These studies would reveal the conformational preferences of the C-O-C linkage and the influence of the bulky, electron-withdrawing perfluoroalkyl groups on the crystal packing. It is expected that the C-O-C bond angle in this compound would be similar to that in other dialkyl ethers, but potentially influenced by the steric and electronic effects of the two CF₃ groups.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Analysis in Decomposition Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly valuable for studying the surface chemistry and decomposition of materials.

The decomposition of fluorinated ethers on metal surfaces has been a subject of academic research, with XPS being a key analytical tool. Studies on the decomposition of model fluorinated ethers on clean iron surfaces have shown that the decomposition can occur at temperatures as low as 155 K. researchgate.netiaea.orguni-muenchen.deresearchgate.net The decomposition pathway involves the defluorination of the carbon-oxygen backbone and the formation of metal fluorides. The high reactivity of iron towards perfluoroalkylether decomposition is attributed to the strength of the iron-fluoride bond.

In these studies, XPS is used to monitor the changes in the C 1s, O 1s, and F 1s core level spectra as a function of temperature. The changes in the binding energies and peak intensities provide direct evidence for the scission of C-F and C-O bonds and the formation of new chemical species on the surface. While a study specifically on this compound was not found, the behavior of similar short-chain fluorinated ethers provides a strong indication of its likely decomposition mechanism on reactive metal surfaces.

Computational and Theoretical Investigations of Bis Trifluoromethyl Ether Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry. DFT is used to perform geometry optimization by finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For bis(trifluoromethyl) ether, this involves determining key parameters such as the C-O and C-F bond lengths, the C-O-C bond angle, and the torsional angles of the trifluoromethyl groups. The strong electron-withdrawing effect of the fluorine atoms significantly influences these parameters. DFT calculations have been instrumental in optimizing the geometries of various molecules containing trifluoromethyl groups, providing foundational data for further analysis. acs.org In systems like 2,2′-bis(trifluoromethyl)benzidine, DFT has been used to predict how fluorination affects backbone planarity and intermolecular interactions. rsc.org

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms, and calculating the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack. In molecules with trifluoromethyl groups, a significant negative charge is typically localized on the fluorine atoms, while the carbon atoms bonded to them become more positive. acs.org

Table 1: Representative Geometric Parameters for Fluoroethers from DFT Calculations Note: These are typical values and the precise parameters for this compound would be determined from a specific DFT calculation.

Parameter Typical Value Range Description
C-O Bond Length 1.35 - 1.42 Å The distance between the carbon and oxygen atoms in the ether linkage.
C-F Bond Length 1.32 - 1.36 Å The distance between a carbon and a fluorine atom in a trifluoromethyl group.
C-O-C Bond Angle 115° - 120° The angle formed by the central C-O-C linkage.
F-C-F Bond Angle 106° - 108° The angle between fluorine atoms within a trifluoromethyl group.

The stability and reactivity of a molecule can be effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mcmaster.ca

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mcmaster.ca Due to the intense electron-withdrawing nature of the six fluorine atoms in this compound, the molecule is expected to have a very low-energy HOMO and a high-energy LUMO, resulting in a large energy gap. This electronic configuration explains the compound's known chemical inertness.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. uchicago.eduscience.govescholarship.org These descriptors provide a quantitative framework for comparing the reactivity of different molecules. uchicago.edu

Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies Based on Koopmans' theorem, where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates the chemical reactivity and kinetic stability of the molecule.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance of a molecule to change its electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η) Quantifies the energy lowering of a molecule when it accepts electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the "escaping tendency" of electrons from a system.

While this compound is generally inert, its oxygen atom possesses lone pairs of electrons, allowing it to act as a Lewis base and interact with electron-deficient species (Lewis acids). A prime example of such an interaction is with boron trifluoride (BF₃), a strong Lewis acid. Computational methods can investigate the formation and nature of the resulting adduct, (CF₃)₂O·BF₃.

Quantum chemical calculations are used to optimize the geometry of this adduct and analyze the bonding between the ether's oxygen and the boron atom. Furthermore, these calculations can probe the changes in intramolecular bonding within the parent molecules upon complexation. For instance, the B-F bonds in boron trifluoride are expected to lengthen, and their vibrational frequencies would shift upon coordination to the ether. NMR studies of related ether-BF₃ complexes have been used to understand their stoichiometry, stability, and structure in solution, with computational chemistry providing the theoretical basis for interpreting these experimental results. mcmaster.ca The isoelectronic nature of this compound to other species studied in complex with BF₃ suggests that similar computational approaches would be highly informative. mcmaster.ca

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules.

Ab Initio Molecular Dynamics (AIMD) is a powerful technique that calculates the forces acting on atoms at each step of a simulation using quantum mechanics (ab initio methods), rather than using pre-parameterized classical force fields. This allows AIMD to model bond-breaking and bond-forming events, making it ideal for elucidating reaction mechanisms.

For fluorinated ethers, AIMD simulations are particularly valuable for understanding their decomposition pathways and behavior at interfaces, such as on the surface of a lithium metal electrode in a battery. acs.orgacs.org Studies on related fluorinated ethers have used AIMD to trace the reductive dissociation pathways, showing how the molecules break down upon accepting an electron. rsc.orgacs.org These simulations can identify which bonds are most likely to cleave first and what intermediate species are formed. For this compound, AIMD could be employed to simulate its thermal decomposition at high temperatures or its reactivity under specific conditions, providing a step-by-step view of the reaction pathway at the atomic level. acs.org

Theoretical Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to verify experimental findings or to characterize molecules that are difficult to handle.

By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical calculations not only predict the position of these peaks but also allow for the assignment of each peak to a specific molecular motion, such as a C-F stretch, a C-O-C bend, or a CF₃ rock. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.net This method calculates the energies of electronic excited states, corresponding to the absorption of light that promotes an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO). For this compound, which is colorless, these transitions are expected to occur at high energies in the ultraviolet region.

Computational Generation of NMR and IR Spectra for Structural Assignment

In the structural elucidation of complex molecules, computational methods serve as a powerful complement to experimental spectroscopic techniques. The generation of theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for compounds like this compound allows for a direct comparison with experimental data, aiding in the confirmation of molecular structure and the assignment of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts through computational means has become a standard practice in modern chemistry. For this compound, due to its symmetrical structure (CF₃-O-CF₃), simplified ¹H and ¹³C NMR spectra are anticipated. As the molecule contains no hydrogen atoms, a ¹H NMR spectrum is not applicable. The ¹³C NMR spectrum is expected to show a single resonance for the two equivalent carbon atoms. The chemical shift of this carbon is significantly influenced by the strong electron-withdrawing effects of the attached fluorine atoms.

The most informative NMR experiment for this compound is undoubtedly ¹⁹F NMR. The spectrum is predicted to exhibit a single sharp signal, as all six fluorine atoms are chemically equivalent. The precise chemical shift can be calculated using various levels of theory, with Density Functional Theory (DFT) methods often providing a good balance between accuracy and computational cost. nih.gov Functionals such as B3LYP, often paired with a suitable basis set like 6-311+G(d,p), are commonly employed for such calculations. nih.gov The calculated chemical shifts are typically referenced against a standard, such as CFCl₃. While a publicly available, peer-reviewed computational study detailing the specific NMR chemical shifts for this compound is not readily accessible, the methodologies for such calculations are well-established. nih.govnih.govresearchgate.net

Illustrative Computed NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹³C~120-130Quartet (due to ¹JC-F coupling)The exact chemical shift and coupling constant would require specific DFT calculations.
¹⁹F~ -60 to -80SingletReferenced to CFCl₃. The specific value can vary depending on the computational method and solvent model used.
This table is for illustrative purposes and the values are based on typical ranges for similar fluorinated compounds. Specific computational results would be needed for precise values.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov For this compound, the most prominent features in the IR spectrum are expected to be the very strong C-F stretching vibrations. The ether C-O stretching vibration will also be present but may be less intense.

Predicted Dominant IR Absorptions for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Asymmetric C-F Stretch~1250-1350Very Strong
Symmetric C-F Stretch~1100-1200Strong
C-O-C Asymmetric Stretch~1150-1250Medium-Strong
This table presents expected regions for the major vibrational modes based on characteristic group frequencies for fluoroethers. Precise values require specific quantum chemical calculations.

Electronic and Steric Effects on Molecular Reactivity and Stability

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of the two trifluoromethyl (CF₃) groups.

Electronic Effects:

The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several significant consequences for the this compound molecule:

Reduced Basicity of the Ether Oxygen: The electron density on the ether oxygen atom is significantly depleted by the inductive effect of the two CF₃ groups. This makes the oxygen lone pairs less available for donation to a Lewis acid or proton. Consequently, this compound is a very weak base and is generally unreactive towards electrophiles under normal conditions.

Increased Electrophilicity of the Carbon Atoms: The carbon atoms of the CF₃ groups are rendered highly electron-deficient. This can make them susceptible to attack by strong nucleophiles, although the strength of the C-F bonds makes substitution reactions difficult.

Bond Length and Strength: The strong inductive effect of the fluorine atoms influences the bond lengths within the molecule. The C-F bonds are very strong and relatively short. The C-O bonds are also expected to be shorter and stronger compared to those in non-fluorinated ethers like dimethyl ether, due to the increased s-character and the influence of the electronegative substituents.

Steric Effects:

The trifluoromethyl group is sterically more demanding than a methyl group. The van der Waals radius of fluorine is larger than that of hydrogen, and the C-F bond is longer than a C-H bond. In this compound, the two CF₃ groups create a crowded environment around the central oxygen atom.

Conformational Preferences: The steric repulsion between the two bulky CF₃ groups will influence the preferred conformation of the molecule. While free rotation around the C-O bonds is possible, the molecule will likely adopt a staggered conformation to minimize steric strain. Computational studies on related molecules, such as bis(trifluoromethanesulfonyl) imide, have shown that specific staggered conformations are energetically favored.

Shielding of the Oxygen Atom: The steric bulk of the CF₃ groups physically hinders the approach of reagents to the ether oxygen. This steric shielding, combined with the reduced basicity, further contributes to the low reactivity of this compound.

Influence on Reactivity: The steric hindrance presented by the CF₃ groups can significantly impact the kinetics of any potential reactions. For a reaction to occur at the oxygen or carbon centers, the attacking reagent must be able to overcome this steric barrier.

Summary of Key Electronic and Steric Influences:

PropertyInfluence of CF₃ GroupsConsequence for this compound
Electronic Strong -I (inductive) effectLow basicity of oxygen, high chemical stability, resistance to oxidation.
Electronic Polarization of C-F bondsHigh strength and stability of C-F bonds.
Steric Increased bulk compared to CH₃Hindrance to attack at the oxygen atom, influences conformational preferences.
Combined Electron withdrawal and steric bulkOverall low reactivity and high thermal and chemical stability.

Advanced Applications and Research Directions in Materials Science and Polymer Chemistry

Role as Building Blocks in High-Performance Polymer Synthesis

The incorporation of bis(trifluoromethyl) ether and its derivatives into polymer backbones is a key strategy for designing materials with superior performance characteristics. The trifluoromethyl groups enhance thermal stability, solubility in organic solvents, and gas permeability, while the ether linkage provides a degree of flexibility.

Monomer Design for Fluorinated Polyimides and Gas Separation Membranes (e.g., using 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether as an example)

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal and chemical stability, making them suitable for applications such as gas separation membranes. The design of the monomer is crucial in determining the final properties of the polyimide membrane. The introduction of trifluoromethyl (-CF3) groups into the polymer backbone, for instance by using diamine monomers like 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether, can significantly enhance the gas permeability of the resulting membranes. uva.espsu.edutandfonline.commdpi.commdpi.comresearchgate.net

The presence of bulky -CF3 groups hinders efficient chain packing, which increases the fractional free volume (FFV) within the polymer matrix. mdpi.commdpi.comresearchgate.net This increased free volume facilitates the transport of gas molecules through the membrane, leading to higher permeability. mdpi.commdpi.comresearchgate.net For example, polyimides synthesized from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl have been shown to exhibit high gas permeability. researchgate.net The specific dianhydride used in the polymerization also plays a significant role in the final gas separation properties. researchgate.netnih.gov

The synthesis of these fluorinated polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) precursor, followed by chemical or thermal imidization. uva.estandfonline.com The resulting polyimides are often soluble in organic solvents, allowing for the casting of thin, flexible films suitable for membrane applications. researchgate.net

Below is a table summarizing the gas permeability of a polyimide derived from 4-fluoro-4,4'-diaminotriphenylmethane and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6F-TMF), illustrating the high permeability achievable with fluorinated polyimides.

Table 1. Gas Permeability of 6F-TMF Polyimide Membrane at 35 °C and 2 atm
GasPermeability (Barrer*)
H₂60
He48
O₂6.8
N₂1.4
CH₄0.85
CO₂35
*1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Synthesis of Tailored Perfluorinated Unsaturated Monomers for Proton Exchange Membranes

Proton exchange membranes (PEMs) are a critical component of fuel cells. The synthesis of novel perfluorinated unsaturated monomers is a key area of research for developing next-generation PEMs with improved properties. nih.govmdpi.comresearchgate.net The goal is to create monomers that can be polymerized into membranes with high proton conductivity, good thermal and chemical stability, and controlled water uptake. nih.govmdpi.comsemanticscholar.org

Key features in the design of these monomers include:

Acidic Functionality : The incorporation of sulfonic, phosphonic, or carboxylic acid groups is essential for proton transport. nih.govmdpi.comresearchgate.net

Perfluorinated Structure : A high degree of fluorination contributes to the chemical and thermal stability of the resulting membrane. nih.govmdpi.comresearchgate.net

Unsaturation : A double bond in the monomer structure facilitates polymerization. nih.govmdpi.comresearchgate.net

Volatility : For certain fabrication techniques like plasma-enhanced chemical vapor deposition (PECVD), the monomers need to be sufficiently volatile. nih.govmdpi.comresearchgate.net

Several synthetic strategies are employed to produce these tailored monomers, including organometallic Heck-type cross-coupling, nucleophilic displacement, and the Wittig-Horner reaction. nih.govmdpi.comresearchgate.net While direct synthesis from this compound is not extensively detailed in the provided research, the principles of constructing highly fluorinated molecules with ether linkages are relevant to the broader field of fluoropolymer chemistry.

Molecular Design of Fluorinated Polyethers for Materials with High Dielectric Constants

The molecular design of fluorinated polymers also plays a crucial role in determining their dielectric properties. While the incorporation of fluorine often leads to materials with low dielectric constants due to the low polarizability of the C-F bond and increased free volume, strategic molecular design can be employed to achieve high dielectric constants. rsc.orgsemanticscholar.orgnih.govresearchgate.netacs.org

For applications requiring high dielectric constants, such as in capacitors and certain electronic components, the molecular structure needs to be engineered to maximize polarity and the ability to store electrical energy. This can be achieved by:

Introducing polar functional groups into the polymer backbone.

Controlling the polymer chain architecture to allow for efficient packing and dipole alignment.

While much of the research on fluorinated polyethers focuses on achieving low dielectric constants for applications in high-speed communication, the principles of structure-property relationships can be applied to design materials with high dielectric constants. By combining the thermal and chemical stability of the this compound moiety with other polar functional groups, it may be possible to develop a new class of high-performance dielectric materials.

Components in Advanced Electrolyte Formulations for Energy Storage Devices

Fluorinated ethers, such as bis(2,2,2-trifluoroethyl) ether (BTFE), are gaining attention as components in advanced electrolyte formulations for lithium-ion and lithium-sulfur batteries. psu.edursc.orgscbt.comsigmaaldrich.comresearchgate.netuchicago.eduacs.orgacs.org Their high oxidative stability and ability to form a stable solid-electrolyte interphase (SEI) on the anode surface can lead to improved battery performance, including enhanced cycle life and reduced self-discharge. psu.edursc.orgsigmaaldrich.comresearchgate.net

In lithium-sulfur batteries, for example, the use of BTFE as a co-solvent can mitigate the polysulfide shuttle effect, a major cause of capacity fading and self-discharge. psu.edusigmaaldrich.comresearchgate.net BTFE helps to form a more robust protective layer on the lithium anode, preventing parasitic reactions with dissolved polysulfides. psu.edusigmaaldrich.com

Table 2. Properties of Bis(2,2,2-trifluoroethyl) ether (BTFE)
PropertyValue
CAS Number333-36-8
Molecular FormulaC₄H₄F₆O
Molecular Weight182.06 g/mol
Boiling Point62-63 °C
Density1.404 g/mL at 25 °C
Refractive Indexn20/D 1.300

Precursors and Reagents in Advanced Fluorination Chemistry

The synthesis of complex organofluorine compounds often relies on the use of specialized fluorinating agents and precursors. Trifluoromethyl ethers, in general, are a significant class of compounds in medicinal and agricultural chemistry due to the unique properties conferred by the trifluoromethoxy group. nih.govresearchgate.net The synthesis of these ethers can be challenging, and various methods have been developed, including oxidative desulfurization-fluorination and the use of electrophilic trifluoromethylating reagents. nih.govresearchgate.netnih.govacs.orgrsc.orgacs.org

While this compound itself is a stable compound, its derivatives can serve as precursors in the synthesis of other fluorinated molecules. For example, the fluoromethyl ether sevoflurane has been shown to act as a fluoride (B91410) source in halogen-exchange reactions. acs.org This suggests that under certain conditions, fluorinated ethers can be activated to participate in fluorination reactions.

The development of new reagents and synthetic methodologies is crucial for advancing the field of fluorine chemistry. While the direct use of this compound as a common fluorinating agent is not widely reported, the fundamental chemistry of fluorinated ethers and their reactivity patterns continue to be an area of active investigation.

Q & A

Basic Research Questions

Q. How can Bis(trifluoromethyl) ether be reliably identified in environmental or synthetic samples?

  • Methodology : Use CAS number-based searches (e.g., CAS 725-89-3) in databases like REACH, ECHA C&L Inventory, and SPIN to confirm identity. Cross-reference with spectroscopic data (e.g., 19F^{19}\text{F} NMR and IR) to detect trifluoromethyl groups, which exhibit characteristic peaks at 1320–1100 cm1^{-1} and 1609 cm1^{-1} for C-F stretching and aromatic C=C bonds, respectively . Mass spectrometry (MS) with m/z 318 (base peak) can further confirm molecular structure .

Q. What are the standard protocols for synthesizing this compound derivatives?

  • Methodology : Employ polycondensation with fluorinated dianhydrides (e.g., 6FDA) and diamines (e.g., TFDB) under vacuum sublimation for purity. Reaction conditions (160–170°C, 18 hours) with triethyl phosphite as a catalyst yield high-performance polymers. Chromatography (silica gel, benzene-light petroleum ether) isolates products .

Q. How do trifluoromethyl groups influence the compound’s stability in experimental settings?

  • Methodology : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Fluorinated polyimides derived from this compound exhibit >500°C decomposition temperatures. Solubility tests in polar aprotic solvents (e.g., NMP, DMF) confirm enhanced solubility due to reduced chain packing .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in environmental persistence data for this compound?

  • Methodology : Combine targeted monitoring (using EPA TRI Explorer and ECHA databases) with non-targeted screening (high-resolution LC-MS/MS). Prioritize CAS numbers with significant environmental hits (e.g., contamination keywords) and validate via stakeholder interviews with regulatory bodies .

Q. How can mechanistic studies elucidate the role of this compound in drug-design interactions?

  • Methodology : Use docking simulations (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinases). Validate with in vitro assays measuring IC50_{50} values. Fluorine’s electronegativity enhances binding affinity, as seen in fluorinated pharmaceuticals .

Q. What advanced techniques quantify trace degradation products of this compound in environmental matrices?

  • Methodology : Apply isotope dilution mass spectrometry (IDMS) with 13C^{13}\text{C}-labeled internal standards. Couple with solid-phase extraction (SPE) for preconcentration. Detection limits <0.1 ppb are achievable via EPA Method 537.1 .

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